molecular formula C19H21Cl2NO2 B296535 N-(3-acetylphenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide

N-(3-acetylphenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide

Cat. No. B296535
M. Wt: 366.3 g/mol
InChI Key: WVWXYSKLKDXZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound is of interest to researchers due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide has been shown to have anti-inflammatory effects in animal models. It has also been shown to inhibit tumor growth in vitro and in animal models. However, its effects on humans have not been studied extensively.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide in lab experiments is its potential as a therapeutic agent for inflammatory diseases and cancer. However, its mechanism of action is not well understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide. One area of research could be to further investigate its mechanism of action and identify the specific enzymes that it inhibits. Another area of research could be to study its effects on humans and determine its safety and efficacy as a therapeutic agent. Additionally, researchers could investigate the potential of this compound as a drug delivery system for other therapeutic agents.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide involves a multi-step process. The first step involves the reaction of 3-acetylphenylboronic acid with 10,10-dichlorotricyclo[7.1.0.0~4,6~]dec-5-ene-3,9-dione in the presence of a palladium catalyst to form N-(3-acetylphenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]dec-5-ene-3,9-dione. This intermediate is then reacted with ammonia and acetic anhydride to form N-(3-acetylphenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide.

Scientific Research Applications

N-(3-acetylphenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide has potential applications in the field of medicine. It has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have antitumor activity and may be useful in the treatment of cancer.

properties

Molecular Formula

C19H21Cl2NO2

Molecular Weight

366.3 g/mol

IUPAC Name

N-(3-acetylphenyl)-10,10-dichlorotricyclo[7.1.0.04,6]decane-5-carboxamide

InChI

InChI=1S/C19H21Cl2NO2/c1-10(23)11-3-2-4-12(9-11)22-18(24)17-13-5-7-15-16(19(15,20)21)8-6-14(13)17/h2-4,9,13-17H,5-8H2,1H3,(H,22,24)

InChI Key

WVWXYSKLKDXZJF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2C3C2CCC4C(C4(Cl)Cl)CC3

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2C3C2CCC4C(C4(Cl)Cl)CC3

Origin of Product

United States

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